N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride
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Description
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride is a useful research compound. Its molecular formula is C19H20ClF2N3OS and its molecular weight is 411.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
Research on related chemical structures involves synthesizing novel compounds for various purposes, such as creating fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as building blocks. Such synthetic routes highlight the compound's role in forming ring-annulated products with potential biological activities (Janardhan, Péter, Rajitha, Srinivas, 2014).
Antimicrobial Activity
Compounds related to the specified chemical have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of dibenzo[b,f][1,4]thiazepines with antimicrobial activities against gram-positive and gram-negative bacteria have been developed, indicating the potential for new antibiotic agents (Tailor, Patel, Malik, 2014).
Anticancer Activity
The synthesis of derivatives targeting anticancer activities is another significant application. For example, compounds incorporating the thiazole and thiadiazole moieties have been evaluated for their potential against various human tumor cell lines, showing promise in cancer therapy (Duran, Demirayak, 2012).
Glutaminase Inhibition
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural similarities with the specified compound, have been studied as potent and selective allosteric inhibitors of kidney-type glutaminase. This has implications for cancer treatment, as inhibiting glutaminase can attenuate the growth of certain cancer cell lines (Shukla et al., 2012).
Corrosion Inhibition
Benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic environments. These studies are crucial for understanding how such compounds can be applied in industrial settings to prevent metal corrosion, thereby extending the lifespan of metal components (Hu et al., 2016).
properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3OS.ClH/c1-23(2)8-9-24(17(25)10-13-6-4-3-5-7-13)19-22-18-15(21)11-14(20)12-16(18)26-19;/h3-7,11-12H,8-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMUXEVXBWLQBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.